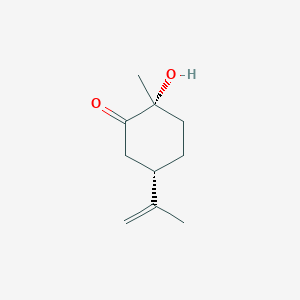

(1R,4S)-1-hydroxylimonen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,4S)-1-hydroxylimonen-2-one is an optically active form of 1-hydroxylimonen-2-one having (1R,4S)-configuration. It is an enantiomer of a (1S,4R)-1-hydroxylimonen-2-one.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzymatic Reactions

(1R,4S)-1-hydroxylimonen-2-one plays a crucial role in the metabolic degradation of limonene by microorganisms. For instance, studies have shown that the bacterium Rhodococcus erythropolis can utilize limonene as a sole carbon source, converting it through various enzymatic pathways into this compound. This process involves several enzymatic activities including monooxygenase and dehydrogenase reactions that facilitate the transformation of limonene into more complex molecules .

Case Study: Enzymatic Activity Characterization

A study published in the Applied and Environmental Microbiology journal highlighted the purification of a Baeyer-Villiger monooxygenase from Rhodococcus erythropolis, which catalyzes the conversion of this compound into lactone derivatives. The enzyme demonstrated broad substrate specificity and optimal activity at alkaline pH levels . This finding is significant for biotechnological applications where such enzymes can be harnessed for bioconversion processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural similarity to other monoterpenes allows it to disrupt microbial membranes effectively. In vitro studies have reported its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential use in developing natural antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various terpenoids, this compound showed significant inhibitory effects on bacterial growth at concentrations as low as 100 µg/mL. The mechanism was attributed to membrane disruption and interference with cellular respiration processes .

Biodegradation of Terpenes

The biodegradation pathways involving this compound are of particular interest in environmental microbiology. Microorganisms capable of degrading terpenes can be employed in bioremediation efforts to mitigate pollution from volatile organic compounds (VOCs) commonly found in industrial waste.

Case Study: Bioremediation Potential

A research project focused on the biodegradation capabilities of Rhodococcus erythropolis demonstrated that this bacterium could effectively degrade limonene and its derivatives, including this compound, under aerobic conditions. The study concluded that utilizing such microorganisms could enhance the breakdown of aromatic compounds in contaminated environments .

Flavoring and Fragrance Industry

Due to its pleasant citrus aroma, this compound is being explored as a natural flavoring agent in food products and fragrances. Its enantiomeric purity contributes to its appeal in formulations requiring specific olfactory characteristics.

Case Study: Market Viability

A market analysis indicated growing consumer preference for natural over synthetic flavoring agents, positioning this compound as a viable candidate for use in food and cosmetic industries. Its incorporation into products not only enhances sensory attributes but also aligns with trends favoring sustainable ingredients .

Eigenschaften

Molekularformel |

C10H16O2 |

|---|---|

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

(2R,5S)-2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10+/m0/s1 |

InChI-Schlüssel |

JEQLRDRDFLXSHY-WCBMZHEXSA-N |

Isomerische SMILES |

CC(=C)[C@H]1CC[C@@](C(=O)C1)(C)O |

Kanonische SMILES |

CC(=C)C1CCC(C(=O)C1)(C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.